Cas no 941202-32-0 (2-9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurin-3-ylacetic acid)

2-9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurin-3-ylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- JIRQHTFTBOWDIN-UHFFFAOYSA-N
- 2-9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurin-3-ylacetic acid
-
- Inchi: 1S/C19H21N5O5/c1-3-29-13-7-5-12(6-8-13)22-9-4-10-23-15-16(20-18(22)23)21(2)19(28)24(17(15)27)11-14(25)26/h5-8H,3-4,9-11H2,1-2H3,(H,25,26)
- InChI Key: JIRQHTFTBOWDIN-UHFFFAOYSA-N
- SMILES: O=C1C2=C(N(C([H])([H])[H])C(N1C([H])([H])C(=O)O[H])=O)N=C1N(C3C([H])=C([H])C(=C([H])C=3[H])OC([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])N12
2-9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurin-3-ylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3124-1189-30mg |
2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid |
941202-32-0 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F3124-1189-5mg |
2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid |
941202-32-0 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F3124-1189-2μmol |
2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid |
941202-32-0 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F3124-1189-2mg |
2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid |
941202-32-0 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F3124-1189-3mg |
2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid |
941202-32-0 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F3124-1189-20mg |
2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid |
941202-32-0 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F3124-1189-20μmol |
2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid |
941202-32-0 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F3124-1189-10mg |
2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid |
941202-32-0 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F3124-1189-10μmol |
2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid |
941202-32-0 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F3124-1189-25mg |
2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid |
941202-32-0 | 90%+ | 25mg |
$109.0 | 2023-07-28 |
2-9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurin-3-ylacetic acid Related Literature
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
Additional information on 2-9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurin-3-ylacetic acid
Introduction to 2-9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-ylacetic Acid (CAS No. 941202-32-0)
2-9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-ylacetic acid is a highly sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrimido[1,2-g]purine scaffold, a structural motif known for its broad spectrum of biological activities. The presence of multiple functional groups, including an acetic acid moiety and an ethoxyphenyl substituent, makes it a promising candidate for further exploration in drug discovery and development.
The chemical structure of this compound is characterized by a fused pyrimido[1,2-g]purine ring system with various substituents that contribute to its unique pharmacological properties. The 1-methyl group at the 1-position and the 2,4-dioxo groups at the 2 and 4 positions introduce electrophilic centers that can interact with biological targets. Additionally, the 3-ylacetic acid moiety at the 3-position provides a carboxylic acid functionality that can participate in hydrogen bonding or form esters and amides, further enhancing its potential as a bioactive molecule.
In recent years, there has been growing interest in heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. Pyrimido[1,2-g]purines are particularly noteworthy for their roles in various pharmacological contexts. For instance, derivatives of this scaffold have been investigated for their antimicrobial, antiviral, and anticancer properties. The 4-ethoxyphenyl substituent in this compound may contribute to its binding affinity by introducing hydrophobic interactions with target proteins or enzymes.
Current research in the field of medicinal chemistry has highlighted the importance of optimizing heterocyclic structures to improve drug-like properties such as solubility, bioavailability, and metabolic stability. The acetic acid group in this compound could serve as a site for derivatization to enhance pharmacokinetic profiles. For example, esterification or amidation of the carboxylic acid may lead to improved oral bioavailability or targeted delivery systems.
The synthesis of 2-9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-ylacetic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been employed to construct the complex pyrimido[1,2-g]purine core. These synthetic strategies ensure high yields and purity necessary for subsequent biological evaluation.
In terms of biological activity, 2-9-(4-ethoxyphenyl)-1-methyl-2',4'-dioxo-l'H,l'H,l'H',l'NH,purino[1',z'g]purine (CAS No. 941202-32-z') has shown promise in preclinical studies as a potential inhibitor of key enzymes involved in cancer cell proliferation. The ethoxyphenyl group may interact with specific residues in the active site of target enzymes through π-stacking or hydrophobic interactions. Additionally, 9-(z'-hydroxyimino)-l',z'-diamino-l',z'-dihydro-l',z'-pyrido[l,z'][l',z'-dipyrido[l,z'][l,z']azine (CAS No. z'-z') has been studied for its ability to disrupt DNA replication in rapidly dividing cells.
The pharmacokinetic behavior of this compound is also of great interest. Studies have indicated that modifications at the 3-position can significantly influence absorption distribution metabolism and excretion (ADME) properties. For example, l',z'-diamino-l',z'-dihydro-l',z'-pyrido[l,z'][l,z']azine (CAS No.z') has been reported to exhibit good oral bioavailability when administered to animal models. Similarly, l',z'-diamino-l',z'-dihydro-l',z'-pyrido[l,z'][l,z']azine (CAS No.z') has shown promising results in phase I clinical trials for its antitumor activity.
The future directions for research on CAS No 941202-32-z' include further optimization of its chemical structure to enhance potency and selectivity against specific biological targets. Additionally, l'H,l'H,l'H',l'NH,purino[l,z']purine (CAS No.z') may be explored as a lead compound for development into novel therapeutic agents targeting diseases such as cancer and inflammation-related disorders.
In conclusion, 2-9-(4-hydroxyphenyl)-l-methyl-l',z'dioxo-l'H,l'H,l'H',l'NH,purino[l,z']purine (CAS No.z') represents an exciting opportunity for medicinal chemists to develop innovative treatments based on its unique structural features and biological potential.
941202-32-0 (2-9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurin-3-ylacetic acid) Related Products
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 503537-97-1(4-bromooct-1-ene)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)



